molecular formula C8H15N2O9P B12319763 Phosphoribosyl-N-formylglycineamide

Phosphoribosyl-N-formylglycineamide

Cat. No.: B12319763
M. Wt: 314.19 g/mol
InChI Key: VDXLUNDMVKSKHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fundamental Roles of Purine (B94841) Nucleotides in Cellular Biology

Purine nucleotides, primarily adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP), are indispensable for life. Their roles extend far beyond being simple building blocks for nucleic acids. They are the primary currency of energy in all biological systems, powering a vast array of cellular reactions. libretexts.org Adenine (B156593) nucleotides are also essential components of vital coenzymes such as NAD(P)+ and FAD. libretexts.orguh.edu Furthermore, purine nucleotides and their derivatives function as critical signaling molecules and allosteric regulators, modulating the activity of numerous metabolic pathways. libretexts.orguh.eduontosight.ai

Overview of Purine Biosynthesis Pathways

Cells employ two main strategies to ensure a sufficient supply of purine nucleotides: the de novo synthesis pathway and the purine salvage pathway.

The de novo pathway is a metabolically expensive process that constructs the purine ring from basic molecular components, including amino acids (glycine, glutamine, and aspartate), carbon dioxide, and one-carbon units supplied by tetrahydrofolate. microbenotes.compixorize.comnih.gov This pathway begins with ribose-5-phosphate (B1218738) and proceeds through a series of ten enzymatic steps to produce the first purine nucleotide, inosine (B1671953) monophosphate (IMP). microbenotes.comlibretexts.orgprolekare.cz IMP then serves as a common precursor for the synthesis of both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). libretexts.orgyoutube.com The activity of this pathway is highly variable and is particularly active in tissues with high rates of cell division. prolekare.cz

In contrast to the energy-intensive de novo pathway, the purine salvage pathway is an energetically favorable mechanism that recycles purine bases (adenine, guanine (B1146940), and hypoxanthine) and nucleosides formed during the degradation of DNA and RNA. microbenotes.comontosight.aithesciencenotes.com This pathway is crucial for maintaining nucleotide homeostasis, especially in tissues where the de novo pathway is less active. ontosight.ai Key enzymes in this pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine phosphoribosyltransferase (APRT), catalyze the conversion of these bases back into their corresponding nucleotides. ontosight.aiontosight.aipixorize.com

Position of Phosphoribosyl-N-formylglycineamide as a Key Intermediate in De Novo Synthesis

This compound, also known as formylglycinamide ribonucleotide (FGAR), occupies a central position in the de novo purine synthesis pathway. umaryland.eduwikipedia.org It is the product of the third step in this ten-step sequence.

The formation of FGAR is catalyzed by the enzyme phosphoribosylglycinamide formyltransferase. wikipedia.orgenzyme-database.org This enzyme facilitates the addition of a formyl group from 10-formyltetrahydrofolate to its substrate, glycineamide ribonucleotide (GAR). wikipedia.org

The reaction is as follows: GAR + 10-formyltetrahydrofolate → FGAR + tetrahydrofolate wikipedia.org

Following its synthesis, FGAR serves as the substrate for the enzyme phosphoribosylformylglycinamidine synthase (PFAS). hmdb.cawikipedia.org This enzyme catalyzes the fourth step of the pathway, converting FGAR into 5'-phosphoribosylformylglycinamidine (B12757112) (FGAM). This reaction involves the transfer of an amino group from glutamine and requires the energy input from ATP hydrolysis. wikipedia.orgfrontiersin.org

The reaction is as follows: FGAR + ATP + glutamine + H₂O → FGAM + ADP + glutamate (B1630785) + Pi wikipedia.org

Deficiencies in the enzymes that metabolize FGAR can have significant clinical implications. For instance, genetic defects in PFAS have been identified in individuals with neurological impairments, highlighting the critical role of this step in purine metabolism. nih.gov The enzyme FGAMS, which carries out this step, has also been studied for its potential alternative roles in viral pathogenesis. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-[(2-formamidoacetyl)amino]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2O9P/c11-3-9-1-5(12)10-8-7(14)6(13)4(19-8)2-18-20(15,16)17/h3-4,6-8,13-14H,1-2H2,(H,9,11)(H,10,12)(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXLUNDMVKSKHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)NC(=O)CNC=O)O)O)OP(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N2O9P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Enzymatic Transformations Involving Phosphoribosyl N Formylglycineamide in De Novo Purine Biosynthesis

Enzymatic Formation of Phosphoribosyl-N-formylglycineamide

The synthesis of this compound is the third step in the de novo purine (B94841) biosynthesis pathway. wikipedia.org This reaction involves the addition of a formyl group to its precursor molecule.

The enzyme responsible for the formation of FGAR is Phosphoribosylglycinamide formyltransferase (EC 2.1.2.2), commonly referred to as GART or GARTfase. wikipedia.orgebi.ac.uk This enzyme catalyzes the transfer of a formyl group to its substrate. ontosight.ai In prokaryotes such as Escherichia coli, GART is typically a single-domain protein. ebi.ac.ukuniprot.org In contrast, in humans and other eukaryotes, GART exists as one domain of a larger trifunctional protein that also contains glycinamide (B1583983) ribonucleotide synthase (GARS) and aminoimidazole ribonucleotide synthetase (AIRS) activities. wikipedia.orgebi.ac.uk This multi-enzyme complex is thought to enhance the efficiency of the metabolic pathway by channeling intermediates between active sites. wikipedia.org

The enzymatic synthesis of this compound requires two key molecules:

Precursor Substrate: The primary substrate is N¹-(5-phospho-D-ribosyl)glycinamide, commonly known as glycinamide ribonucleotide (GAR). wikipedia.org

Cofactor: The formyl group is donated by 10-formyltetrahydrofolate (fTHF), which acts as a crucial one-carbon donor in this reaction. wikipedia.orgwikipedia.org

The reaction catalyzed by GARTfase is a nucleophilic acyl substitution, yielding this compound (FGAR) and tetrahydrofolate (THF) as products. wikipedia.orgontosight.ai

Table 1: Summary of this compound Formation
FeatureDescription
Enzyme Phosphoribosylglycinamide Formyltransferase (GARTfase/GART)
EC Number 2.1.2.2 wikipedia.org
Substrate N¹-(5-phospho-D-ribosyl)glycinamide (GAR) wikipedia.org
Cofactor 10-formyltetrahydrofolate (fTHF) wikipedia.orgwikipedia.org
Product This compound (FGAR) ontosight.ai
Byproduct Tetrahydrofolate (THF) ontosight.ai

Enzymatic Conversion of this compound

Following its formation, this compound is quickly converted into the next intermediate in the purine synthesis pathway. This transformation is essential for the continuation of the ring-building process.

The enzyme that catalyzes the conversion of FGAR is Phosphoribosylformylglycinamidine Synthase (EC 6.3.5.3), which is also known by several other names, including FGAM synthase, FGAR amidotransferase (FGARAT), and PurL. ontosight.aiwikipedia.orguniprot.orggenome.jp This enzyme is responsible for the fourth step of de novo purine synthesis. ebi.ac.uk The reaction involves the transfer of an amino group from a donor molecule to FGAR. wikipedia.orgwikipedia.org This process is an ATP-dependent reaction, requiring the energy from ATP hydrolysis to proceed. wikipedia.orgwikipedia.orgwikipedia.org The source of the transferred amino group is glutamine. wikipedia.orgwikipedia.org

FGAR + ATP + glutamine + H₂O → FGAM + ADP + glutamate (B1630785) + Pi wikipedia.orgwikipedia.org

The formation of FGAM from FGAR is a critical step, as it introduces another nitrogen atom required for the completion of the imidazole (B134444) ring portion of the final purine structure. ontosight.ai

Table 2: Summary of this compound Conversion
FeatureDescription
Enzyme Phosphoribosylformylglycinamidine Synthase (PFAS/FGARAT/PurL) ontosight.ai
EC Number 6.3.5.3 wikipedia.orguniprot.org
Substrate This compound (FGAR) wikipedia.org
Cofactors ATP, Glutamine wikipedia.orgwikipedia.org
Product 5'-Phosphoribosylformylglycinamidine (B12757112) (FGAM) wikipedia.orgwikipedia.org
Byproducts ADP, Glutamate, Phosphate (Pi) wikipedia.orgwikipedia.org

Structural and Mechanistic Elucidation of Enzymes Catalyzing Phosphoribosyl N Formylglycineamide Metabolism

Structural Biology of Phosphoribosylglycinamide Formyltransferase (GARTfase)

Phosphoribosylglycinamide formyltransferase (GARTfase), also known as glycinamide (B1583983) ribonucleotide transformylase (GAR Tfase), catalyzes the third step in de novo purine (B94841) biosynthesis. wikipedia.org This tetrahydrofolate-dependent enzyme facilitates the transfer of a formyl group from 10-formyltetrahydrofolate (fTHF) to N¹-(5-phospho-D-ribosyl)glycinamide (GAR), resulting in the formation of N²-formyl-N¹-(5-phospho-D-ribosyl)glycinamide (fGAR), also known as Phosphoribosyl-N-formylglycineamide. wikipedia.org

Domain Organization and Multifunctional Aspects of GART

In humans and other higher eukaryotes, GARTfase is not a monofunctional enzyme but part of a large, trifunctional protein. wikipedia.orgwikipedia.org This single polypeptide chain, with a molecular weight of approximately 110 kDa, also contains the enzymatic activities for glycinamide ribonucleotide synthetase (GARS) and aminoimidazole ribonucleotide synthetase (AIRS). wikipedia.org This multifunctional organization, termed GARS-AIRS-GART, catalyzes steps two, three, and five of the de novo purine biosynthesis pathway. wikipedia.org The GARTfase activity is located at the C-terminal end of this protein. wikipedia.org

The human GARTfase domain itself is characterized by two subdomains connected by a seven-stranded beta-sheet. wikipedia.org The N-terminal subdomain features a Rossmann-type mononucleotide fold, while the C-terminal subdomain is partially exposed to the solvent. wikipedia.org

Table 1: Functional Domains of Human Trifunctional GART Protein

DomainEnzymatic ActivityEC NumberFunction in Purine BiosynthesisLocation in Polypeptide
GARS Glycinamide ribonucleotide synthetase6.3.4.13Catalyzes the conversion of phosphoribosylamine, glycine, and ATP to glycinamide ribonucleotide (GAR), ADP, and phosphate. wikipedia.orguniprot.orgN-terminal
AIRS Aminoimidazole ribonucleotide synthetase6.3.3.1Catalyzes the ATP-dependent cyclization of formylglycinamidine ribonucleotide (FGAM) to form 5-aminoimidazole ribonucleotide (AIR). uniprot.orgCentral
GARTfase Phosphoribosylglycinamide formyltransferase2.1.2.2Catalyzes the formylation of GAR to produce this compound (FGAR). wikipedia.orguniprot.orgC-terminal

Catalytic Site Architecture and Reaction Mechanisms

The active site of GARTfase is located in the cleft between its two subdomains. wikipedia.org This cleft comprises a binding site for GAR and a distinct pocket for the folate co-substrate. wikipedia.org The folate-binding pocket can be further divided into regions that accommodate the pteridine (B1203161) head and the benzoylglutamate tail of 10-formyltetrahydrofolate. wikipedia.org

The catalytic mechanism involves a nucleophilic acyl substitution. wikipedia.org The terminal amino group of GAR acts as a nucleophile, attacking the formyl carbon of 10-formyltetrahydrofolate. wikipedia.orgebi.ac.uk This reaction is facilitated by key amino acid residues within the active site. One proposed mechanism suggests the involvement of a water molecule, potentially held in place by Asp144, which assists in proton transfer from the GAR nitrogen to the tetrahydrofolate nitrogen. wikipedia.orgebi.ac.uk His108 is thought to stabilize the negatively charged tetrahedral intermediate that forms during the reaction. wikipedia.orgnih.gov The subsequent collapse of this intermediate leads to the formation of FGAR and tetrahydrofolate. wikipedia.orgebi.ac.uk The enzyme exhibits pH-dependent activity, with an optimal pH range of approximately 7.5-8.0. nih.govnih.gov

Comparative Structural Analyses Across Organisms

Significant structural differences exist between human and E. coli GARTfase, which have important implications for drug design. nih.gov While the bacterial enzyme has been a valuable model, the human GARTfase structure is now considered the more appropriate template for developing anticancer agents that target this pathway. nih.gov

Structural Biology of Phosphoribosylformylglycinamidine Synthase (PFAS/FGARAT)

Phosphoribosylformylglycinamidine synthase (PFAS), also known as formylglycinamide ribonucleotide amidotransferase (FGARAT), catalyzes the fourth step in de novo purine biosynthesis. nih.govwikipedia.org This enzyme is responsible for the ATP-dependent conversion of this compound (FGAR), glutamine, and water into 2-(formamido)-N¹-(5-phospho-D-ribosyl)acetamidine (FGAM), glutamate (B1630785), ADP, and phosphate. wikipedia.orguniprot.org

Oligomeric States and Subunit Interactions

The organization of PFAS varies significantly across different domains of life. In eukaryotes, including humans, and in many bacteria such as Salmonella typhimurium and Escherichia coli, PFAS is a large, bifunctional enzyme encoded by the PurL gene. ebi.ac.ukias.ac.in This single polypeptide contains an N-terminal FGAM synthetase domain and a C-terminal glutaminase (B10826351) domain, linked to facilitate the transfer of a reactive ammonia (B1221849) intermediate. ebi.ac.ukias.ac.in

In contrast, in archaea and some other bacterial systems like Bacillus subtilis, the enzyme is a multisubunit complex encoded by separate genes. ebi.ac.uk This complex is typically composed of:

PurL (small form): Homologous to the ATPase/synthetase domain of the larger, bifunctional enzyme.

PurQ: Homologous to the glutamine-binding domain.

Recent studies have identified a large number of proteins that interact with human PFAS, suggesting its integration into larger cellular complexes. nih.gov

Active Site Characterization and Substrate Binding

PFAS possesses two distinct active sites: a glutaminase site that hydrolyzes glutamine to produce ammonia, and a synthetase site that utilizes the ammonia, ATP, and FGAR to produce FGAM. ias.ac.in A key feature of the enzyme is a transient ammonia tunnel that connects the two active sites, protecting the highly reactive ammonia intermediate from the aqueous solvent and channeling it directly to the synthetase site. ias.ac.in

The catalytic cycle is a highly coordinated process. ias.ac.in The binding of substrates at the FGAM synthetase domain is believed to trigger conformational changes that are transmitted to the glutaminase domain, initiating the production of ammonia. ias.ac.in This allosteric communication is controlled by two "gates" at either end of the ammonia tunnel. ias.ac.in Structural models, based on crystal structures from organisms like Salmonella typhimurium and Thermotoga maritima, have been crucial in mapping the catalytic pocket and understanding how substrates bind. nih.gov The synthetase domain contains the binding sites for ATP and FGAR, with specific residues identified as crucial for binding and catalysis. uniprot.org For instance, in human PFAS, several regions and specific amino acid residues have been identified as being involved in binding ATP and a required Mg²⁺ cofactor. uniprot.org

Table 2: Substrates and Products of PFAS/FGARAT

CategoryCompound NameRole in Reaction
Substrates ATP (Adenosine triphosphate)Provides the energy for the reaction. wikipedia.org
This compound (FGAR)The primary substrate that is amidated. wikipedia.org
L-glutamineThe donor of the amide nitrogen. wikipedia.org
H₂O (Water)A reactant in the glutamine hydrolysis. wikipedia.org
Products ADP (Adenosine diphosphate)A product of ATP hydrolysis. wikipedia.org
PhosphateA product of ATP hydrolysis. wikipedia.org
2-(formamido)-N¹-(5-phospho-D-ribosyl)acetamidine (FGAM)The amidated product. wikipedia.org
L-glutamateThe product of glutamine deamidation. wikipedia.org

Proposed Enzymatic Mechanisms for Amidine Formation

The conversion of 2-(formylamino)-N1-(5-O-phosphono-β-D-ribofuranosyl)acetamide (this compound, FGAR) to 2-(formamido)-N1-(5-O-phosphono-β-D-ribofuranosyl)acetamidine (Phosphoribosylformylglycinamidine, FGAM) is a critical step in the de novo purine biosynthesis pathway. wikipedia.orgwikipedia.org This reaction is catalyzed by phosphoribosylformylglycinamidine synthase (PFAS), also known as FGAM synthetase. nih.gov The process involves the formation of an amidine group through the transfer of an amino group from glutamine, a reaction that is dependent on the hydrolysis of ATP. wikipedia.orgwikipedia.org

FGAR + ATP + glutamine + H₂O → FGAM + ADP + glutamate + Pi wikipedia.orgwikipedia.org

This enzymatic step is essential for the continuation of the purine synthesis pathway, leading to the eventual formation of inosine (B1671953) monophosphate (IMP), the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). youtube.com

Purinosome Formation and Substrate Channeling

Assembly and Disassembly Dynamics of De Novo Purine Synthesis Enzymes

The formation and disassembly of the purinosome are tightly regulated processes that respond to the cell's metabolic needs. nih.gov The assembly of these enzymatic clusters is notably stimulated by conditions of purine depletion. researchgate.net Conversely, when purine levels are high, the purinosome complex disassembles, suggesting a feedback mechanism that controls its formation. nih.gov

Several cellular factors have been identified that influence the dynamics of purinosome assembly and disassembly:

GPCR Signaling: G-protein coupled receptor (GPCR) signaling cascades have been shown to stimulate the assembly of purinosomes. researchgate.net

Chaperone Proteins: Heat shock proteins, such as Hsp70 and Hsp90, play a role in stabilizing the assembled purinosome. researchgate.net

Protein Kinases: The disassembly of the purinosome is controlled by phosphorylation, a reaction catalyzed by protein kinase CK2. researchgate.net

Cell Cycle: Purinosome formation is also linked to the cell cycle, with the highest number of purinosome-containing cells observed during the G1 phase, a period of high demand for purine biosynthesis. pnas.org

Ubiquitination: Recent findings suggest that K6-linked polyubiquitination of the de novo purine synthesis enzyme PAICS, mediated by the ubiquitin ligase adaptor ASB11, facilitates the recruitment of the ubiquitin-binding protein UBAP2, which in turn triggers the formation of the purinosome through liquid-liquid phase separation. sinica.edu.tw

The reversible nature of the purinosome allows cells to efficiently manage the metabolic flux through the de novo purine synthesis pathway in response to fluctuating cellular demands. nih.gov

Spatial Organization and Interaction with Cellular Organelles

The purinosome is not randomly distributed within the cytoplasm but exhibits a distinct spatial organization, often localizing near mitochondria and microtubules. nih.govresearchgate.net This colocalization is functionally significant. The proximity to mitochondria is thought to facilitate the uptake of substrates required for purine synthesis, such as glycine, which are produced by mitochondrial processes. nih.gov Studies have shown that purinosomes move along microtubules towards mitochondria, indicating an active transport mechanism. nih.govresearchgate.net

The interaction with the microtubule network is crucial for the stability and trafficking of purinosomes. nih.gov Disruption of the microtubule network has been shown to destabilize purinosomes and consequently decrease the rate of purine synthesis. nih.gov This spatial arrangement ensures that the purinosome is positioned to efficiently receive necessary metabolites, highlighting a sophisticated level of cellular organization to optimize metabolic pathways. nih.govnih.gov

Table 1: Cellular Components Interacting with the Purinosome
Interacting ComponentRole in Purinosome FunctionSupporting Evidence
MitochondriaSupply of substrates like glycine. nih.govColocalization observed via super-resolution microscopy. nih.gov
MicrotubulesStabilization and directed transport of the purinosome. nih.govresearchgate.netDisruption of microtubules leads to purinosome destabilization. nih.gov
Hsp70/Hsp90Stabilization of the assembled purinosome complex. researchgate.netIdentified as components of the purinosome. researchgate.net

Kinetic Advantages and Regulation of Metabolic Flux

The formation of the purinosome provides significant kinetic advantages for the de novo purine synthesis pathway. By clustering the enzymes together, the cell achieves a higher efficiency in the production of purines. nih.gov This enhanced efficiency is attributed to several factors:

Increased Metabolic Flux: Under conditions that favor purinosome formation, the metabolic flux through the pathway can be significantly enhanced, leading to a substantial increase in the formation of IMP. nih.gov In purine-depleted HeLa cells, purinosome formation has been associated with at least a sevenfold increase in metabolite flux. nih.gov

Protection of Intermediates: The channeling of intermediates within the purinosome complex protects them from degradation and prevents their diffusion away from the enzymatic machinery. nih.gov

Adaptable Regulation: As a transient structure, the purinosome allows for rapid adaptation to the cell's metabolic state. nih.gov The ability to assemble and disassemble in response to purine levels provides a dynamic regulatory mechanism to control the metabolic flux. nih.gov

Regulatory Networks Governing Phosphoribosyl N Formylglycineamide Pathway Flux

Allosteric Regulation of Purine (B94841) Biosynthesis Enzymes

Allosteric regulation provides a rapid and sensitive mechanism to modulate enzyme activity in response to fluctuating concentrations of metabolic effectors. ontosight.ai Key enzymes in the purine biosynthesis pathway, which directly influence the levels of FGAR, are subject to such control.

The enzyme amidophosphoribosyltransferase (ATase), also known as glutamine phosphoribosylpyrophosphate amidotransferase (GPAT), catalyzes the first committed step of de novo purine synthesis, the conversion of 5-phosphoribosyl-1-pyrophosphate (PRPP) to 5-phosphoribosyl-1-amine (PRA). wikipedia.orgyoutube.com This enzyme is a primary site of allosteric regulation and is subject to feedback inhibition by the end-products of the pathway, namely adenosine (B11128) monophosphate (AMP), guanosine (B1672433) monophosphate (GMP), adenosine diphosphate (B83284) (ADP), and guanosine diphosphate (GDP). numberanalytics.comwikipedia.org Each subunit of the tetrameric enzyme possesses two binding sites for these inhibitors: a catalytic site and an allosteric site. wikipedia.org The binding of these nucleotides induces a conformational change that inhibits enzyme activity, thereby reducing the flow of metabolites towards FGAR. wikipedia.orgnih.gov

Furthermore, the enzyme phosphoribosyl pyrophosphate (PRPP) synthetase, which produces the substrate for the first step of the pathway, is allosterically inhibited by purine nucleotides, particularly ADP. frontiersin.orgyoutube.com This inhibition can be either competitive or allosteric, depending on the concentration of the substrate ribose-5-phosphate (B1218738). frontiersin.org

The enzyme IMP dehydrogenase, which catalyzes a step downstream of FGAR formation, is another critical point of allosteric control. It is inhibited by GMP and activated by AMP, a mechanism that helps to balance the production of adenine (B156593) and guanine (B1146940) nucleotides. ontosight.ai

Transcriptional and Translational Control of Enzyme Expression

In addition to the rapid control offered by allosteric regulation, the expression of the enzymes involved in the purine biosynthesis pathway is also regulated at the transcriptional and translational levels, ensuring a long-term adaptation to cellular needs. ontosight.ai

The transcription factor c-Myc is a key regulator of genes involved in nucleotide biosynthesis. frontiersin.org It has been shown to activate the expression of several genes in the de novo purine synthesis pathway, including those encoding phosphoribosyl pyrophosphate synthetase 2 (PRPS2), phosphoribosyl pyrophosphate amidotransferase (PPAT), and the trifunctional enzyme containing glycinamide (B1583983) ribonucleotide synthetase (GARS), glycinamide ribonucleotide transformylase (GART), and aminoimidazole ribonucleotide synthetase (AIRS). frontiersin.org The GART domain of this trifunctional enzyme is directly responsible for the synthesis of FGAR. ebi.ac.uk

In Escherichia coli, the transcription of genes involved in purine synthesis is controlled by the PurR repressor. frontiersin.org In Drosophila melanogaster, the transcription of the Prat gene, which encodes amidophosphoribosyltransferase, is regulated by the DNA replication-related element binding factor (DREF). nih.gov

Post-translational modifications (PTMs) also play a role in regulating the activity of purine biosynthesis enzymes. nih.govacs.org For instance, phosphorylation of enzymes can alter their catalytic efficiency or interactions with other proteins, thereby influencing the metabolic flux through the pathway. acs.orgacs.org

Feedback and Feed-forward Regulatory Mechanisms

The purine biosynthesis pathway is a classic example of a metabolic process governed by feedback and feed-forward control loops, which are crucial for maintaining homeostasis of nucleotide pools. ontosight.ainih.gov

Feedback Inhibition: The end products of the pathway, AMP and GMP, act as feedback inhibitors of the initial and committed step catalyzed by amidophosphoribosyltransferase. ontosight.ainumberanalytics.com This ensures that when purine levels are sufficient, the pathway is downregulated to prevent overproduction and conserve energy. news-medical.net The inhibition by AMP and GMP can be synergistic, meaning their combined effect is greater than the sum of their individual effects. frontiersin.org The conversion of inosine (B1671953) monophosphate (IMP) to AMP and GMP is also subject to feedback inhibition, where AMP inhibits its own synthesis and GMP inhibits its own synthesis. youtube.comnews-medical.net

Feed-forward Activation: The substrate for the committed step, PRPP, acts as a feed-forward activator of amidophosphoribosyltransferase. news-medical.netwikipedia.org This means that an accumulation of PRPP signals the need to initiate purine synthesis and stimulates the pathway. This mechanism helps to coordinate the initial steps of purine and pyrimidine (B1678525) biosynthesis, as PRPP is a precursor for both. nih.gov

Interconnections with One-Carbon Metabolism and Amino Acid Availability

One-Carbon Metabolism: The formation of FGAR from glycinamide ribonucleotide (GAR) is catalyzed by glycinamide ribonucleotide formyltransferase (GART), which utilizes 10-formyl-tetrahydrofolate (10-formyl-THF) as a one-carbon donor. ebi.ac.ukwikipedia.org Therefore, the availability of one-carbon units from the folate cycle is a critical determinant of the rate of FGAR synthesis. mdpi.com This metabolic link is so crucial that the enzymes of the de novo purine synthesis pathway have been observed to co-localize with mitochondria, a major site of one-carbon unit production, in structures called purinosomes. nih.govnih.gov

Amino Acid Availability: The de novo synthesis of the purine ring requires several amino acids as building blocks. mdpi.com Glutamine is the nitrogen donor for the formation of 5-phosphoribosyl-1-amine, the precursor to GAR. wikipedia.orgyoutube.com Glycine is incorporated in its entirety into the purine ring, and aspartate also contributes a nitrogen atom. youtube.com Consequently, the cellular pools of these amino acids directly impact the rate of purine biosynthesis and, by extension, the production of FGAR. nih.gov The mTOR signaling pathway, a key sensor of amino acid availability, has been shown to regulate the expression of enzymes involved in providing substrates for purine synthesis. nih.gov

Cellular and Molecular Implications of Dysregulated Phosphoribosyl N Formylglycineamide Metabolism Non Clinical Contexts

Genetic Perturbations and Enzyme Deficiencies Affecting FGAR Levels

Dysregulation of Phosphoribosyl-N-formylglycineamide (FGAR) levels is often rooted in genetic mutations or deficiencies of enzymes involved in the de novo purine (B94841) synthesis pathway. This intricate pathway is responsible for building purine nucleotides from simpler molecules. wikipedia.orgprolekare.cz FGAR is a key intermediate in this process. wikipedia.org

One of the primary enzymes influencing FGAR levels is phosphoribosylglycinamide formyltransferase (GART) . This enzyme catalyzes the conversion of glycineamide ribonucleotide (GAR) to FGAR. wikipedia.orgwikipedia.org In humans, GART is part of a trifunctional protein encoded by the GART gene located on chromosome 21. wikipedia.orggenecards.org Overexpression of this protein has been observed in the cerebellum of individuals with Down syndrome during postnatal development. wikipedia.org Furthermore, genetic variations in the GART gene have been associated with an increased risk for certain conditions in specific populations. nih.gov

Another critical enzyme is phosphoribosylformylglycinamidine synthase (PFAS) , which converts FGAR to its subsequent intermediate, 5'-phosphoribosyl-N-formylglycinamidine (FGAM). wikipedia.org Deficiencies in PFAS, a rare inherited metabolic disorder, lead to an accumulation of FGAR. nih.govnih.gov Individuals with PFAS deficiency have been identified with various mutations in the PFAS gene, resulting in reduced enzyme content and activity. nih.govnih.gov This, in turn, impairs the formation of purinosomes, which are multi-enzyme complexes that enhance the efficiency of purine synthesis. nih.gov

It is important to note that while inherited deficiencies of enzymes like PFAS are rare, acquired deficiencies can also occur. nih.govnih.govwikipedia.org For instance, conditions leading to decreased liver protein synthesis or increased protein loss can affect the levels of various enzymes, including those in the purine synthesis pathway. nih.govmedscape.com

Below is an interactive table summarizing key enzymes and genetic factors affecting FGAR levels.

Enzyme/GeneFunction in Purine SynthesisConsequence of Deficiency/PerturbationAssociated Conditions (Non-clinical)
Phosphoribosylglycinamide formyltransferase (GART) Catalyzes the formation of FGAR from GAR. wikipedia.orgwikipedia.orgAltered FGAR production.Overexpression linked to Down syndrome models. wikipedia.org
Phosphoribosylformylglycinamidine synthase (PFAS) Converts FGAR to FGAM. wikipedia.orgAccumulation of FGAR. nih.govnih.govPFAS deficiency, a rare metabolic disorder. nih.gov
Adenylosuccinate lyase (ADSL) Involved in two steps of purine synthesis downstream of FGAR. nih.govDisruption of the overall pathway flux.ADSL deficiency. nih.gov
ATIC A bifunctional enzyme acting in later stages of the pathway. nih.govDisruption of the overall pathway flux.ATIC deficiency. nih.gov

Accumulation of Purine De Novo Synthesis Intermediates and Cellular Consequences

The accumulation of FGAR and other intermediates of the de novo purine synthesis pathway can have significant cellular consequences. When enzymes like PFAS are deficient, the buildup of their substrates, such as FGAR, can occur. nih.govnih.gov This accumulation is not benign and can lead to cellular stress and metabolic imbalances.

In research models, the accumulation of FGAR has been observed to be a direct consequence of the inhibition of the enzyme FGAR amidotransferase (FGAR-AT), which is responsible for its conversion to FGAM. nih.gov This inhibition leads to a robust increase in FGAR levels within cells and can even be detected in plasma. nih.gov

The cellular consequences of this accumulation can include:

Metabolic Perturbation: The buildup of one intermediate can disrupt the entire metabolic pathway, leading to a shortage of downstream products essential for cellular function, such as AMP and GMP. researchgate.netnih.gov This can also affect interconnected pathways like one-carbon metabolism. nih.gov

Cellular Toxicity: While the precise mechanisms are still under investigation, the accumulation of purine synthesis intermediates may exert toxic effects on cells. This could be due to the inherent reactivity of the molecules or the metabolic stress they induce.

Impaired Purinosome Formation: As seen in PFAS deficiency, the inability to efficiently process FGAR is associated with impaired formation of purinosomes. nih.gov These dynamic metabolic complexes are thought to enhance the efficiency of the purine synthesis pathway by channeling intermediates between enzymes. Their disruption could further exacerbate the metabolic imbalance.

The regulation of the purine synthesis pathway is tightly controlled to prevent the over-accumulation of its intermediates. libretexts.org When the final products, AMP and GMP, are abundant, they provide feedback inhibition to the initial enzymes of the pathway, thus halting purine production. libretexts.org However, in cases of enzyme deficiency, this regulatory mechanism may not be sufficient to prevent the buildup of specific intermediates.

Association with Proliferative Cellular States

The de novo purine synthesis pathway, and by extension FGAR metabolism, is intricately linked to cellular proliferation. Rapidly dividing cells have a high demand for nucleotides to support DNA and RNA synthesis, making this pathway particularly active in such states. prolekare.cz

Contribution to Cancer Cell Metabolism in Research Models

In numerous cancer research models, an upregulation of the de novo purine synthesis pathway has been observed. frontiersin.orgnih.gov This metabolic reprogramming is thought to be an adaptation that fuels the high proliferative rate of cancer cells. nih.gov

Key findings from research models include:

Enzyme Overexpression: Enzymes in the purine synthesis pathway, including GART, are often found to be overexpressed in various cancer cell lines and tumor models, such as glioma and hepatocellular carcinoma. nih.govnih.gov This overexpression is often correlated with tumor grade and a poorer prognosis in preclinical studies. nih.govnih.gov

Dependency on De Novo Synthesis: Cancer cells can become highly dependent on the de novo pathway for their nucleotide supply. nih.gov This dependency makes the pathway an attractive target for therapeutic intervention in research settings.

FGAR Accumulation with Inhibitors: The use of glutamine antagonists in cancer models has been shown to cause a significant accumulation of FGAR. nih.gov This occurs because the enzyme that converts FGAR to FGAM requires glutamine. wikipedia.org This finding highlights the active flux through this pathway in cancer cells.

The table below summarizes the role of FGAR metabolism in different cancer research models.

Cancer ModelObservationReference
Glioma High expression of GART associated with glioma grade. nih.govnih.gov
Hepatocellular Carcinoma (HCC) Upregulation of purine synthesis enzymes, including GART, correlated with tumor grade. Targeting the pathway reduces proliferation. nih.govnih.gov
Breast Cancer Inhibition of GART leads to degradation of estrogen receptor alpha and inhibits cell growth in luminal A ERα expressing cells. frontiersin.org
Colorectal Cancer GART has been identified as playing a role in promoting tumor stemness. nih.gov
Lymphoma Treatment with a glutamine antagonist led to robust accumulation of FGAR in a murine lymphoma model. nih.gov

Impact on Cell Growth and Survival in Experimental Systems

Given the crucial role of de novo purine synthesis in providing the building blocks for nucleic acids, its disruption has a direct impact on cell growth and survival in experimental systems.

Inhibition of Proliferation: Blocking enzymes in the purine synthesis pathway, including those involved in FGAR metabolism, has been shown to inhibit the proliferation of various cell types, particularly cancer cells. nih.gov For example, inhibiting GART has been demonstrated to reduce the growth of breast cancer cells in vitro. frontiersin.org

Induction of Cell Cycle Arrest: The lack of sufficient nucleotides can trigger cell cycle arrest, preventing cells from entering the S phase where DNA replication occurs. nih.gov

Promotion of Apoptosis: In some experimental models, sustained inhibition of purine synthesis can lead to programmed cell death, or apoptosis.

Essential for Development: Studies in model organisms have shown that the de novo purine synthesis pathway is essential for normal development. For instance, a GART mutant in zebrafish exhibited defects in pigmentation and eye development due to abnormal cell cycles. nih.gov

These findings underscore the fundamental importance of a functional FGAR metabolic pathway for cellular growth and survival, particularly in highly proliferative states.

Metabolic Stress Responses and Adaptive Pathways

Cells possess intricate mechanisms to respond to metabolic stress, including disruptions in purine metabolism. When the de novo purine synthesis pathway is impaired, leading to altered FGAR levels, cells can activate adaptive pathways to cope with the stress.

One of the primary adaptive responses is the upregulation of the purine salvage pathway . This pathway allows cells to recycle purine bases and nucleosides from the breakdown of nucleic acids, providing an alternative source of nucleotides when de novo synthesis is compromised. prolekare.cznih.gov For example, studies have shown that when the electron transport chain is inhibited, which can suppress de novo purine synthesis, cells enhance their purine salvage capabilities. nih.gov

Another adaptive mechanism involves the modulation of other metabolic pathways. For instance, cells might alter their glucose and glutamine metabolism to support the energetic and substrate demands of the purine synthesis pathway or to compensate for its dysfunction. nih.gov

Furthermore, cellular stress response pathways can be activated. These pathways can lead to a variety of outcomes, including:

A temporary halt in cell proliferation to conserve resources.

The activation of repair mechanisms.

In cases of severe and prolonged stress, the initiation of programmed cell death to eliminate damaged cells.

The ability of cells to adapt to dysregulated FGAR metabolism can have significant implications. In the context of cancer research, these adaptive mechanisms can contribute to resistance to drugs that target the de novo purine synthesis pathway.

Viral Modulation of Host FGAR Metabolism

Viruses are obligate intracellular parasites that rely on the host cell's machinery for their replication. This includes co-opting the host's metabolic resources, and the de novo purine synthesis pathway is no exception. nih.gov Viruses require a substantial supply of nucleotides to replicate their genomes, and they have evolved various strategies to manipulate host cell metabolism to meet this demand. nih.govnih.gov

Upregulation of Host Enzymes: Some viruses can induce the expression of host enzymes involved in nucleotide synthesis to increase the production of purines.

Viral-encoded Enzymes: Certain viruses may carry their own genes for enzymes that can supplement or enhance the host's purine synthesis pathway.

Manipulation of Signaling Pathways: Viruses can activate host cell signaling pathways that promote metabolic activity, including purine synthesis.

The manipulation of host purine metabolism is a critical aspect of the host-virus interaction. nih.gov Understanding how viruses like hepatitis E virus interact with and potentially perturb nucleotide synthesis pathways, including the steps involving FGAR, could provide insights for the development of novel antiviral strategies. nih.gov By targeting the metabolic dependencies of viruses, it may be possible to inhibit their replication without causing significant harm to the host cell.

Identification and Characterization of Viral FGARAT Homologs

A number of viruses, particularly within the Herpesviridae family, encode their own homologs of the host cell enzyme this compound amidotransferase (FGARAT). These viral FGARATs (vFGARATs) share amino acid similarity with the cellular enzyme involved in de novo purine biosynthesis.

All gammaherpesviruses are known to encode at least one vFGARAT. plos.org For instance, rodent rhadinoviruses encode two or three vFGARATs, and the primate rhadinovirus, herpesvirus saimiri (HVS), possesses two. plos.org Murine gammaherpesvirus 68 (MHV68) contains three such homologs: ORF75A, ORF75B, and ORF75C. plos.orgnih.gov Similarly, Kaposi's sarcoma-associated herpesvirus (KSHV) and rhesus monkey rhadinovirus (RRV) also encode vFGARATs, designated as ORF75 in both viruses. nih.govnih.gov

Phylogenetic analysis of vFGARATs from various gammaherpesviruses reveals evolutionary divergence. nih.govresearchgate.net Alignments show that the N-terminal and C-terminal domains of these viral proteins have a higher degree of sequence conservation among viruses within the same species (primate or murine) than between species. plos.org This suggests that the duplication and subsequent divergence of vFGARATs were likely driven by selective pressures for host-specific adaptation. plos.org

Structurally, vFGARATs are large proteins, approximately 148 kDa. plos.org The RRV ORF75 has been identified as a tegument protein, meaning it is a component of the virion particle, located between the capsid and the envelope. nih.gov This localization is consistent with a role in the early stages of infection, as tegument proteins are delivered into the host cell upon viral entry. nih.gov

Functional Divergence and Role in Viral Life Cycles

While sharing homology, vFGARATs have evolved to perform a variety of functions that are often distinct from their cellular counterpart and from each other, playing crucial roles in the viral life cycle.

A primary function of several vFGARATs is the antagonism of the host's intrinsic antiviral defenses, particularly those mediated by nuclear domain 10 (ND10) bodies. ND10 bodies are nuclear structures that restrict herpesviral infection. Viruses, in turn, have developed mechanisms to counteract this restriction. For example, the RRV ORF75 protein is responsible for the proteasomal degradation of the ND10 components SP100 and PML. nih.gov Interestingly, RRV targets SP100 for degradation rapidly, followed by a delayed degradation of PML, a strategy that differs from other gammaherpesviruses. nih.gov Similarly, the MHV68 ORF75C protein is known to degrade host PML. plos.org

The vFGARATs of MHV68 exhibit significant functional divergence among themselves. Studies have shown that ORF75A is critical for the production of infectious viral particles and for the early events of lytic infection. plos.orgnih.gov Viruses lacking ORF75A show reduced replication in the lungs and impaired colonization of host reservoirs. plos.org In contrast, ORF75B appears to be dispensable for both replication and pathogenesis in mice. plos.orgnih.gov

MHV68 ORF75C and KSHV ORF75 have been shown to interact with the host FGARAT (PFAS) to induce a non-canonical deamidation of the viral sensor RIG-I, which in turn drives NF-κB signaling. plos.orgnih.gov This manipulation of host signaling pathways likely benefits the virus.

The functional divergence is further highlighted by the distinct roles of the N-terminal and C-terminal domains of these proteins. For instance, the domains required for the interaction of Epstein-Barr virus (EBV) BNRF1 (a vFGARAT) with the host protein Daxx and for the degradation of PML by MHV68 ORF75C are located in the N-terminus. plos.org Conversely, the C-terminal portion of MHV68 ORF75C is sufficient for its interaction with RIG-I. nih.gov This modular nature allows for the evolution of diverse functions within the same protein family.

The table below summarizes the functions of various identified viral FGARAT homologs.

VirusViral FGARAT HomologKey Functions
Murine gammaherpesvirus 68 (MHV68)ORF75APromotes infectious virion production; essential for early events in lytic infection and host colonization. plos.orgnih.gov
ORF75BDispensable for replication and pathogenesis in mice. plos.orgnih.gov
ORF75CDegrades host PML; interacts with host FGARAT to cause non-canonical deamidation of RIG-I, leading to NF-κB activation. plos.orgnih.gov
Rhesus monkey rhadinovirus (RRV)ORF75Induces proteasomal degradation of ND10 components SP100 and PML. nih.gov
Kaposi's sarcoma-associated herpesvirus (KSHV)ORF75Interacts with host FGARAT to cause non-canonical deamidation of RIG-I, leading to NF-κB activation. plos.orgnih.gov
Epstein-Barr virus (EBV)BNRF1Interacts with host Daxx protein. plos.org

Advanced Methodologies for the Academic Study of Phosphoribosyl N Formylglycineamide and Associated Metabolites

Spectroscopic and Chromatographic Methods (UHPLC, NMR, GC-MS)

Beyond standard LC-MS, other advanced separation and detection techniques are employed in the study of purine (B94841) metabolism.

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems, which use columns with smaller particle sizes than traditional HPLC, offer higher resolution, greater sensitivity, and faster analysis times. chromatographyonline.comchromatographyonline.com UHPLC coupled with MS/MS is a leading method for the comprehensive and quantitative analysis of purine and pyrimidine (B1678525) metabolites in various biological samples, including plasma and cell extracts. chromatographyonline.comnih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR is a powerful non-destructive technique that provides detailed structural information about metabolites. It has been used to identify the structure of intermediates derived from isotope tracer experiments, complementing the data obtained from MS. vanderbilt.edu

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another robust technique for metabolite analysis. nih.gov For non-volatile compounds like FGAR, a chemical derivatization step is required to make them volatile enough for gas chromatography. For example, purines can be analyzed by GC-MS after derivatization with agents like trimethylsilyl (B98337) (TMS).

Biochemical Enzyme Activity and Kinetic Assays

Understanding the function of enzymes involved in FGAR metabolism is crucial. FGAR is produced from glycinamide (B1583983) ribonucleotide (GAR) by the enzyme GAR transformylase (GART). wikipedia.orgwikipedia.org Biochemical assays are used to measure the activity of this enzyme and determine its kinetic parameters.

A common method to assay GART activity is to monitor the reaction spectrophotometrically. nih.gov The assay follows the formation of the product, tetrahydrofolate, or a folate analog, which results in a change in absorbance at a specific wavelength. nih.gov By measuring the initial reaction velocity at various substrate concentrations (both GAR and the formyl donor), researchers can determine key kinetic constants such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). youtube.comyoutube.com These data are essential for understanding the enzyme's efficiency, its affinity for its substrates, and how its activity might be affected by inhibitors or mutations. nih.govnih.gov

Genetic Engineering and Cell Line Models (e.g., CRISPR-Cas9, Knockout Cells)

The development of genetic engineering tools, particularly CRISPR-Cas9, has revolutionized the study of metabolic pathways. numberanalytics.comnih.gov Researchers can now create specific cell line models to investigate the function of individual enzymes in the de novo purine synthesis pathway. nih.govaacrjournals.org

By using CRISPR-Cas9 to knock out the gene encoding a specific enzyme in the pathway, scientists can create a functional "lesion." nih.gov For example, knocking out the gene for phosphoribosylformylglycinamidine synthase (PFAS), the enzyme that consumes FGAR, leads to the intracellular accumulation of FGAR. wikipedia.orgnih.gov These knockout cell lines serve as powerful tools for several purposes:

Metabolite Identification: The accumulation of a specific substrate confirms its position in the metabolic pathway and provides a biological source of the metabolite for use as an analytical standard. nih.govnih.gov

Purinosome Research: The formation of the purinosome, a multi-enzyme complex for de novo purine synthesis, has been studied using these knockout cells. Research has shown that disrupting the pathway can affect the assembly of this complex. nih.gov

Table 2: Application of CRISPR-Cas9 in Studying Purine Metabolism

CRISPR-Cas9 Target GeneEnzymeObserved EffectResearch ApplicationSource
GARTGlycinamide Ribonucleotide TransformylaseAccumulation of Glycinamide Ribonucleotide (GAR)Studying the impact of GART deficiency; purinosome formation nih.gov
PFASPhosphoribosylformylglycinamidine SynthaseAccumulation of Phosphoribosyl-N-formylglycineamide (FGAR)Confirmation of FGAR as the substrate; studying downstream effects nih.gov
ADSLAdenylosuccinate LyaseAccumulation of Succinylaminoimidazolecarboxamide Ribotide (SAICAR)Modeling ADSL deficiency; analyzing pathway intermediates nih.gov
Various (Library Screen)Multiple nucleotide metabolism genesIdentified genes essential for survival in p16-deficient cancer cellsIdentifying metabolic vulnerabilities and therapeutic targets aacrjournals.org

High-Throughput Omics Approaches (Metabolomics, Transcriptomics)

High-throughput omics technologies, particularly metabolomics and transcriptomics, have become indispensable tools for investigating the intricate roles of this compound (FGAR) and its associated metabolites within the de novo purine synthesis pathway. These methodologies allow for the comprehensive and simultaneous analysis of metabolites and gene expression, providing a systems-level understanding of cellular processes and their dysregulation in various physiological and pathological states.

Metabolomics for the Analysis of FGAR and Purine Intermediates

Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, offers a direct snapshot of the biochemical activity and metabolic fluxes within an organism. In the context of FGAR, metabolomic approaches, primarily utilizing liquid chromatography-mass spectrometry (LC-MS), have been pivotal in quantifying its levels and those of other purine pathway intermediates.

One significant application of metabolomics has been in the study of cancer therapeutics that target purine synthesis. For instance, research on glutamine antagonists has shown that these compounds can lead to a substantial accumulation of FGAR in tumor cells. nih.gov This occurs because the enzyme phosphoribosylformylglycinamidine synthase (PFAS), which catalyzes the conversion of FGAR to its downstream metabolite, requires glutamine for this reaction. Inhibition of glutamine availability leads to a bottleneck at this step of the purine synthesis pathway, causing FGAR to build up. A sensitive and selective LC-MS method was developed to quantify FGAR in both tumor tissue and plasma, demonstrating its potential as a pharmacodynamic biomarker to monitor the engagement of such therapeutic agents with their target. nih.gov In a murine EL4 lymphoma model treated with a glutamine antagonist, a remarkable increase in FGAR levels was observed, highlighting the utility of metabolomics in assessing treatment efficacy at a molecular level. nih.gov

Table 1: Metabolite Fold Change in EL4 Lymphoma Model Treated with a Glutamine Antagonist

Metabolite Fold Change in Tumor Fold Change in Plasma
FGAR >80 >10

This table is generated based on data from a study on a murine EL4 lymphoma model, illustrating the significant accumulation of FGAR upon treatment with a glutamine antagonist. nih.gov

Furthermore, metabolomics combined with stable isotope tracing has been instrumental in elucidating the dynamics of the de novo purine synthesis pathway. Studies using CRISPR-Cas9 genome-edited HeLa cells, with specific enzymes in the pathway knocked out, have allowed for the detailed mass spectrometric analysis of accumulating intermediates, including FGAR. nih.gov For example, cells deficient in PFAS show a significant accumulation of FGAR. nih.gov This approach not only confirms the identity of intermediates but also provides insights into the fragmentation patterns of these molecules, which is crucial for their accurate detection and quantification in complex biological samples. nih.gov

Integrative multi-omics studies have further underscored the power of metabolomics. In a study on spinal cord injury in rats, metabolomic analysis revealed significant alterations in purine metabolism during the acute phase. nih.gov This highlights the importance of this pathway in the cellular response to injury.

Transcriptomics to Elucidate the Regulation of FGAR Metabolism

Transcriptomics, the study of the complete set of RNA transcripts in a cell, provides valuable information on gene expression levels. This is crucial for understanding how the enzymes involved in FGAR metabolism are regulated under different conditions. The synthesis of FGAR from Glycinamide ribonucleotide (GAR) is catalyzed by the trifunctional enzyme known as GART, which encompasses phosphoribosylglycinamide formyltransferase, phosphoribosylglycinamide synthetase, and phosphoribosylaminoimidazole synthetase activities. frontiersin.orgnih.gov

Transcriptomic analyses have frequently identified the upregulation of GART expression in various cancers, which is consistent with the increased demand for nucleotides to support rapid cell proliferation. plos.org For example, elevated GART expression has been linked to a poor prognosis in hepatocellular carcinoma and is associated with glioma grade. frontiersin.orgnih.gov

Integrative studies that combine transcriptomics with metabolomics offer a more holistic view of metabolic regulation. A study investigating drought stress in Dendrobium sinense used both transcriptomic and metabolomic analyses to reveal the response of the purine metabolism pathway. nih.govfrontiersin.org The expression of genes such as inosine-5'-monophosphate dehydrogenase (IMPDH) was found to be altered, in conjunction with changes in the levels of purine metabolites like guanine (B1146940), xanthine, and hypoxanthine. nih.gov

Another example of an integrated approach is the analysis of oral squamous cell carcinoma, where transcriptomic data from public databases like The Cancer Genome Atlas (TCGA) can be correlated with metabolomic profiles from patient samples. nih.gov Such studies have implicated the purine metabolic pathway in the prognosis of the disease. nih.gov

Table 2: Integrated Omics Analysis of Purine Metabolism in Disease Models

Study Context Omics Approach Key Genes Analyzed (Transcriptomics) Key Metabolites Analyzed (Metabolomics) Major Findings
Spinal Cord Injury nih.gov Transcriptomics & Metabolomics 48 differential genes in purine metabolism 16 differential metabolites in purine metabolism Significant dysregulation of purine metabolism at both transcriptome and metabolome levels.
Oral Squamous Cell Carcinoma nih.gov Metabolomics with KEGG Pathway Analysis Genes in purine metabolic pathway Hypoxanthine, Succinic acid Imbalance in the purine metabolic pathway may affect prognosis.
Drought Stress in Dendrobium sinense nih.govfrontiersin.org Transcriptomics & Metabolomics IMPDH Guanine, Xanthine, Hypoxanthine Drought stress affects the biosynthesis of purines.

This table summarizes findings from various studies that have integrated metabolomics and transcriptomics to investigate the purine pathway.

By combining these high-throughput omics approaches, researchers can construct a more comprehensive picture of the regulation and function of FGAR and the entire de novo purine synthesis pathway. Metabolomics provides a quantitative measure of the pathway's intermediates, reflecting the enzymatic activities in real-time, while transcriptomics reveals the underlying regulatory changes in gene expression that drive these metabolic shifts. This integrated approach is crucial for identifying biomarkers for disease, understanding mechanisms of drug action, and discovering new therapeutic targets within the complex network of purine metabolism.

Emerging Research Directions and Future Perspectives in Phosphoribosyl N Formylglycineamide Research

Unearthing Novel Regulatory Mechanisms in De Novo Purine (B94841) Synthesis

While the core steps of de novo purine synthesis are well-established, emerging research is uncovering previously unknown layers of regulation. Beyond the classical feedback inhibition by purine end-products, scientists are exploring other control points that fine-tune the pathway's activity. frontiersin.orgnih.gov

One area of focus is the regulation of enzymes at the beginning of the pathway. The activity of PRPP synthetase, which produces a key precursor, is inhibited by purine nucleotides like ADP. frontiersin.orgnih.gov This inhibition can be either competitive or allosteric, depending on the concentration of its substrate. frontiersin.orgnih.gov Another critical enzyme, glutamine PRPP amidotransferase, is also a target of feedback inhibition by the final purine products, AMP and GMP. youtube.com Interestingly, the inhibitory effects of AMP and GMP can be synergistic. frontiersin.orgnih.gov

Recent studies have also highlighted the role of other molecules in regulating this pathway. For instance, in E. coli, the alarmone ppGpp acts as a competitive inhibitor of PurF, an early enzyme in the pathway, thereby suppressing de novo purine synthesis. frontiersin.orgnih.gov Furthermore, transcriptional regulation plays a significant role. In some bacteria, the ribose regulator RbsR can repress the expression of genes involved in purine synthesis, suggesting a mechanism for switching between the de novo and salvage pathways based on cellular needs. frontiersin.orgnih.gov

Crafting Precision Tools: Chemical Probes and Enzyme Inhibitors

To better understand and manipulate the de novo purine synthesis pathway, researchers are actively designing and evaluating specific chemical probes and enzyme inhibitors. acs.orgnih.gov These tools are invaluable for studying the function of individual enzymes and for exploring their therapeutic potential. acs.orgnih.gov

The development of activity-based probes (ABPs) represents a significant advancement. nih.gov For example, ABPs derived from FIIN-2, a covalent inhibitor of Fibroblast Growth Factor Receptors (FGFRs), have been created to map the target spectrum of the inhibitor and evaluate its on- and off-target activities. nih.gov This approach offers a powerful strategy for profiling the specificity and mechanisms of covalent inhibitors. nih.gov

The design of such probes often involves incorporating reporter groups, like fluorinated moieties, that allow for detection and tracking within cellular systems. ljmu.ac.uk The criteria for a high-quality chemical probe are stringent, requiring demonstrated potency, selectivity, and evidence of target engagement in a cellular context. nih.govaacrjournals.org These probes, along with their inactive control counterparts, are essential for robust and reproducible biological research. acs.org

Assembling the Puzzle: Advanced Insights into the Purinosome

A fascinating aspect of de novo purine synthesis is the organization of its enzymes into a dynamic, multi-enzyme complex known as the purinosome. nih.govnih.gov The assembly and disassembly of this complex are tightly regulated and appear to be crucial for the efficiency of the pathway. researchgate.netresearchgate.net

Several factors have been identified that influence purinosome dynamics. Depletion of purines in the cellular environment promotes purinosome assembly, while the presence of purines leads to its disassembly. researchgate.net This process is also under the control of various signaling pathways. G-protein-coupled receptors (GPCRs), particularly those coupled to Gαi, have been shown to regulate purinosome assembly. nih.govnih.gov Additionally, kinases like casein kinase II (CK2) play a role, with inhibitors of CK2 promoting purinosome formation. nih.gov

The structural integrity of the purinosome is also critical. Chaperone proteins like Hsp70 and Hsp90 are involved in stabilizing the complex, and their inhibition can lead to purinosome disruption. nih.gov Furthermore, the purinosome appears to associate with microtubules, and disruption of the microtubule network can impair purinosome formation and reduce the flux through the de novo purine synthesis pathway. nih.govnih.gov Recent research has also uncovered a mechanism involving ubiquitination of the PAICS enzyme, which facilitates the recruitment of other proteins to trigger the liquid-liquid phase separation that leads to purinosome assembly. unibas.ch

Factor Effect on Purinosome Assembly Key Findings
Purine Levels Depletion promotes assembly, repletion promotes disassembly.A primary regulatory mechanism to meet cellular demand.
GPCR Signaling Activation of Gαi-coupled receptors promotes assembly.Links extracellular signals to metabolic regulation.
Casein Kinase II (CK2) Inhibition promotes assembly.Suggests a role for phosphorylation in disassembly.
Hsp70/Hsp90 Required for stabilization.Inhibition leads to disruption of the complex.
Microtubules Purinosomes associate with microtubules.Disruption impairs formation and pathway flux.
ASB11/Ubiquitination Promotes K6-linked polyubiquitination of PAICS, driving assembly.A recently identified molecular mechanism for formation.

FGAR's Role in Cellular Life and Disease Models

The metabolism of FGAR and the broader de novo purine synthesis pathway are implicated in a variety of cellular processes and are being studied in non-clinical disease models. nih.govsyncrosome.com The pathway's activity is closely linked to cell proliferation, making it a critical area of study in cancer research. frontiersin.org Many anticancer drugs are, in fact, inhibitors of de novo purine synthesis. nih.gov

In the context of cancer, the purinosome itself has emerged as a potential therapeutic target. frontiersin.org Disrupting the assembly of this complex could inhibit purine production and, consequently, cancer cell growth. frontiersin.org

Beyond cancer, defects in the enzymes of de novo purine synthesis are linked to rare genetic disorders characterized by neurological impairment and developmental abnormalities. mdpi.comresearchgate.net Studies using cell models of these diseases are helping to elucidate the pathogenic mechanisms, which may involve the toxic accumulation of pathway intermediates. mdpi.com

The importance of this pathway extends to various cellular contexts. For instance, in the developing brain, de novo purine synthesis is crucial for the proliferation of neural stem cells. nih.gov Research has also shown that this pathway is essential for the intracellular survival of certain pathogenic bacteria. asm.org Furthermore, the assembly and disassembly of the purinosome are linked to the cell cycle, with the highest number of purinosome-positive cells observed in the G1 phase, when the demand for purines is high. pnas.org

An Evolutionary Perspective on FGAR-Related Enzymes

The enzymes involved in FGAR metabolism and the entire de novo purine synthesis pathway have a deep evolutionary history. nih.govnih.gov Comparative biochemical and genomic studies are revealing the evolutionary relationships between these enzymes across different species. nih.govnih.gov

By comparing the sequences and structures of these enzymes from various organisms, from bacteria to humans, scientists can identify conserved regions that are crucial for their function. nih.govnih.gov This approach, known as studying functionally diverse enzyme superfamilies, provides insights into how new enzyme functions have evolved over time. nih.gov

The study of enzyme evolution can also inform the development of new therapeutic agents. For example, understanding the differences between human and microbial enzymes in this pathway could aid in the design of selective antibiotics. nih.gov Phage-assisted continuous evolution (PACE) is a powerful new technology that allows researchers to rapidly evolve proteins in the laboratory, which could be used to generate novel enzymes with desired properties for therapeutic or biotechnological applications. researchgate.netyoutube.com

The ongoing exploration of these emerging research directions promises to deepen our understanding of FGAR's role in cellular metabolism and to open up new avenues for therapeutic intervention in a range of diseases.

Q & A

Q. What analytical methods are recommended for quantifying FGAR in cellular samples?

FGAR levels in biological systems (e.g., tumor cells, bacterial cultures) are typically measured using liquid chromatography-mass spectrometry (LC-MS) paired with isotopically labeled internal standards. This approach ensures sensitivity and specificity, especially when analyzing low-abundance metabolites in complex matrices. For example, LC-MS was used to compare FGAR levels in NRF2-knockdown vs. control tumor cells, revealing a statistically significant decrease in FGAR under NRF2 suppression .

Q. How does FGAR function in the purine biosynthesis pathway?

FGAR is a critical intermediate in the de novo purine biosynthesis pathway. It is synthesized via the formylation of glycinamide ribonucleotide (GAR) by two enzymes in E. coli: GARFT (encoded by purN) and GART (encoded by purT). GARFT utilizes 10-formyltetrahydrofolate as a cofactor, while GART relies on formate. This enzymatic redundancy allows FGAR production under varying metabolic conditions, such as folate limitation .

Q. What experimental models are suitable for studying FGAR metabolism?

Bacterial systems like E. coli knockout strains (e.g., ΔpurN or ΔpurT) are ideal for probing FGAR dynamics. For example, a double-deletion strain (ΔpurNΔpurT) showed a 1.2-fold increase in growth rate under fructose, glycerol, and glucose conditions, suggesting compensatory metabolic adaptations when FGAR synthesis is disrupted .

Advanced Research Questions

Q. How can CRISPR-Cas9 be applied to investigate FGAR's role in cancer recurrence?

FGAR accumulation in recurrent tumors (e.g., NRF2-dependent cancers) can be studied using shRNA-mediated knockdown of regulatory genes. In NRF2-suppressed cells, FGAR levels decreased alongside nucleotide precursors like inosine monophosphate (IMP), implicating FGAR in redox-sensitive metabolic reprogramming during tumor relapse. Experimental validation requires pairing metabolomics (LC-MS) with transcriptomic profiling .

Q. What strategies resolve discrepancies in enzyme kinetics between GARFT and GART?

Contradictory reports on GARFT/GART activity ratios may arise from substrate availability (e.g., folate vs. formate) or pH-dependent enzyme stability. To address this, use in vitro assays under controlled cofactor concentrations and buffer conditions. For example, GART activity dominates in E. coli under high formate, bypassing folate dependency .

Q. How does FGAR contribute to metabolic flux in nucleotide-starved environments?

Isotopic tracer studies (e.g., ¹³C-glucose) combined with flux balance analysis can map FGAR's contribution to purine pools during nutrient stress. In Bacillus subtilis, FGAR flux increases under adenine deprivation, suggesting regulatory crosstalk between salvage pathways and de novo synthesis. Methodological rigor requires validating flux data with enzyme inhibition assays (e.g., using methotrexate to block folate cycling) .

Methodological Guidance

Designing a metabolomics workflow to study FGAR in microbial systems:

  • Sample preparation: Quench metabolism rapidly (e.g., cold methanol extraction) to preserve FGAR stability.
  • Instrumentation: Use hydrophilic interaction liquid chromatography (HILIC) coupled with high-resolution MS for polar metabolites.
  • Data normalization: Normalize FGAR peaks to ribose-5-phosphate (R5P), a upstream glycolytic intermediate, to account for pathway activity variations .

Addressing technical limitations in enzyme activity assays:

  • Interference mitigation: Pre-treat cell lysates with protease inhibitors to prevent GARFT/GART degradation.
  • Controls: Include heat-inactivated enzyme samples to subtract non-specific background signals.
  • Kinetic parameters: Calculate KmK_m and VmaxV_{max} using nonlinear regression (e.g., Michaelis-Menten curve fitting) with purified recombinant enzymes .

Data Interpretation and Contradictions

Q. Why do FGAR levels vary across cancer subtypes?

FGAR accumulation correlates with NRF2 activation in recurrent tumors but not in primary lesions. This divergence may reflect differential reliance on de novo purine synthesis during metastasis. Validate hypotheses using patient-derived xenografts (PDXs) with matched primary/recurrent samples .

Resolving conflicting reports on FGAR's metabolic sink role:
While FGAR is essential for purine synthesis, its overproduction in purT-overexpressing strains can deplete formate pools, impairing other one-carbon metabolism pathways. Use ¹³C-formate tracing to quantify carbon partitioning between FGAR and competing pathways like methionine cycle .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.